Cas no 1260790-85-9 (3-(Bromomethyl)-5-fluorophenol)

3-(Bromomethyl)-5-fluorophenol is a fluorinated phenolic compound featuring a reactive bromomethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of both bromomethyl and fluorine substituents enhances its utility in cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex molecules. Its structural properties allow for selective functionalization, enabling precise modifications in drug discovery and material science. The compound’s stability under controlled conditions ensures reliable performance in synthetic workflows. Suitable for use in research and industrial settings, it offers versatility in the development of bioactive compounds and specialty chemicals. Proper handling is advised due to its reactive nature.
3-(Bromomethyl)-5-fluorophenol structure
1260790-85-9 structure
Product Name:3-(Bromomethyl)-5-fluorophenol
CAS No:1260790-85-9
MF:C7H6BrFO
MW:205.024344921112
MDL:MFCD16249600
CID:4962968
PubChem ID:129966069
Update Time:2025-10-30

3-(Bromomethyl)-5-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-5-fluorophenol
    • 3-Fluoro-5-hydroxybenzyl bromide
    • MDL: MFCD16249600
    • Inchi: 1S/C7H6BrFO/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4H2
    • InChI Key: WTTRRPOWKYXQJB-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=C(C=1)O)F

Computed Properties

  • Exact Mass: 203.95861 g/mol
  • Monoisotopic Mass: 203.95861 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2
  • Molecular Weight: 205.02

3-(Bromomethyl)-5-fluorophenol Pricemore >>

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Additional information on 3-(Bromomethyl)-5-fluorophenol

Research Brief on 3-(Bromomethyl)-5-fluorophenol (CAS: 1260790-85-9) in Chemical Biology and Pharmaceutical Applications

3-(Bromomethyl)-5-fluorophenol (CAS: 1260790-85-9) is a fluorinated phenolic compound with a bromomethyl substituent, which has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This research brief synthesizes the latest findings on its synthetic applications, biological relevance, and emerging therapeutic potential.

Recent studies highlight the compound's role as a key intermediate in the synthesis of fluorinated aromatic scaffolds, particularly for kinase inhibitors and radiopharmaceuticals. A 2023 Journal of Medicinal Chemistry publication demonstrated its utility in constructing PARP-1 inhibitors via nucleophilic aromatic substitution, achieving 78% yield in optimized conditions (DOI: 10.1021/acs.jmedchem.3c00562). The bromomethyl group's electrophilic character enables efficient functionalization, while the fluorine atom enhances metabolic stability—a critical feature for CNS-targeted compounds.

In proteomics research, 1260790-85-9 has been employed as a covalent modifier for tyrosine residues, enabling selective protein labeling. A Nature Chemical Biology study (2024) utilized this property to develop activity-based probes for monitoring phosphatase activity in live cells, demonstrating superior selectivity over conventional iodoacetamide-based probes. The 5-fluorophenol moiety was found to reduce off-target reactions by 40% compared to non-fluorinated analogs.

Notably, the compound's safety profile has been systematically evaluated in a recent ADMET study (Regulatory Toxicology and Pharmacology, 2024). While showing favorable microsomal stability (t1/2 > 120 min in human liver microsomes), the bromomethyl group necessitates careful handling due to potential alkylating toxicity. Current Good Manufacturing Practice (cGMP) synthesis protocols have been developed by Lonza and Carbosynth, achieving >99.5% purity with controlled residual solvent levels.

Emerging applications include its use in antibody-drug conjugates (ADCs) as a linker component. Phase I trials of an HER2-targeting ADC incorporating 3-(Bromomethyl)-5-fluorophenol-derived payloads showed 3-fold improved serum stability over maleimide-based conjugates (ASCO 2024 abstract #TPS1132). However, challenges remain in optimizing the compound's solubility profile for formulation development.

Future research directions focus on exploiting its dual functionality for bifunctional prodrug activation and as a 18F-labeling precursor for PET imaging. The compound's unique structural features position it as a valuable tool for both chemical biology investigations and next-generation therapeutic development.

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